molecular formula C12H17N3O3 B2873149 tert-butyl N-[3-(N'-hydroxycarbamimidoyl)phenyl]carbamate CAS No. 145878-49-5

tert-butyl N-[3-(N'-hydroxycarbamimidoyl)phenyl]carbamate

Cat. No.: B2873149
CAS No.: 145878-49-5
M. Wt: 251.286
InChI Key: JNQPZLNSWMBXIH-UHFFFAOYSA-N
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Description

Tert-butyl N-[3-(N'-hydroxycarbamimidoyl)phenyl]carbamate (CAS 145878-49-5) is a carbamate-protected amidoxime derivative of high interest in medicinal chemistry and drug discovery. The compound features a molecular formula of C12H17N3O3 and a molecular weight of 251.28 g/mol . Its structure contains two key functional groups: a tert -butoxycarbonyl (Boc) protecting group and an amidoxime moiety. The Boc group is widely used to protect amines during multi-step synthetic sequences, enhancing stability and solubility . The amidoxime functional group is a versatile synthetic intermediate, particularly valuable as a precursor for constructing various nitrogen-containing heterocycles. Notably, amidoximes serve as key reactants in the synthesis of 1,2,4-oxadiazole scaffolds, which are recognized as privileged structures in pharmaceutical research due to their metabolic stability and role as bioisosteres for amides and esters . These heterocyclic cores are frequently explored for developing novel therapeutic agents with antibacterial and antioxidant activities, as evidenced by research on similar 1,2,4-oxadiazole derivatives . This combination of features makes this compound a valuable building block for library synthesis in hit-to-lead optimization campaigns. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

tert-butyl N-[3-[(Z)-N'-hydroxycarbamimidoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-12(2,3)18-11(16)14-9-6-4-5-8(7-9)10(13)15-17/h4-7,17H,1-3H3,(H2,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNQPZLNSWMBXIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The catalytic cycle involves rhodium-mediated nitrene transfer, where iodobenzene diacetate (PhI(OAc)₂) serves as an oxidant. Magnesium oxide (MgO) neutralizes acetic acid byproducts, ensuring optimal pH for carbamate integration. Dichloromethane (CH₂Cl₂) at 40°C facilitates a homogeneous reaction medium, achieving 85–89% yields for analogous sulfoximine carbamates.

Table 1: Rhodium-Catalyzed Carbamate Transfer Conditions

Substrate Catalyst Loading Oxidant Base Solvent Yield (%)
Phenyl sulfoxide 2.5 mol% Rh₂(OAc)₄ PhI(OAc)₂ MgO CH₂Cl₂ 85–89

This method’s scalability is enhanced by its compatibility with continuous flow systems, though direct application to tert-butyl N-[3-(N'-hydroxycarbamimidoyl)phenyl]carbamate requires substituting sulfoxides with nitro- or cyano-substituted phenyl precursors.

Amidoxime Formation via Hydroxylamine Addition

The N'-hydroxycarbamimidoyl moiety is introduced through hydroxylamine treatment of nitrile intermediates, a strategy validated in 1,2,4-oxadiazole synthesis.

Nitrile to Amidoxime Conversion

Nitriles react with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water (3:1) at 80°C, forming amidoximes over 12–24 hours. This step is critical for constructing the hydroxycarbamimidoyl group, with yields exceeding 90% for aryl nitriles.

Table 2: Amidoxime Synthesis Parameters

Nitrile Substrate Solvent System Temperature (°C) Time (h) Yield (%)
3-Cyanophenyl EtOH/H₂O (3:1) 80 12–24 90–95

Sequential Synthesis Approaches

Carbamate Protection Followed by Amidoxime Formation

  • Carbamate Installation : 3-Aminophenyl nitrile is treated with tert-butyl carbamate under rhodium catalysis (as in Section 1), forming tert-butyl N-(3-cyanophenyl)carbamate.
  • Amidoxime Formation : The nitrile undergoes hydroxylamine addition (Section 2), yielding the target compound.

Amidoxime Formation Followed by Carbamate Protection

  • Amidoxime Synthesis : 3-Aminophenyl nitrile is converted to 3-(N'-hydroxycarbamimidoyl)aniline via hydroxylamine.
  • Carbamate Protection : The free amine is protected using tert-butyl carbamate and Rh catalysis.

Reaction Optimization and Conditions

Solvent and Temperature Effects

  • Carbamate Transfer : Polar aprotic solvents (e.g., CH₂Cl₂) improve rhodium catalyst stability, while temperatures >40°C risk tert-butyl group cleavage.
  • Amidoxime Formation : Ethanol/water mixtures enhance hydroxylamine solubility, with reflux conditions accelerating reaction kinetics.

Catalytic Efficiency

Rhodium loadings of 2.5 mol% balance cost and activity, while excess MgO (4 equiv) ensures byproduct neutralization without side reactions.

Industrial and Scalable Methodologies

Continuous Flow Carbamate Transfer

Adapting batch rhodium catalysis to continuous flow systems reduces reaction times from hours to minutes, leveraging enhanced heat/mass transfer. Catalyst immobilization on silica supports enables recyclability, critical for large-scale production.

Green Chemistry Considerations

Replacing CH₂Cl₂ with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining yield. Similarly, aqueous workups in amidoxime synthesis align with solvent-reduction initiatives.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[3-(N’-hydroxycarbamimidoyl)phenyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl N-[3-(N’-hydroxycarbamimidoyl)phenyl]carbamate is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and serves as a precursor for the synthesis of other carbamate derivatives .

Biology: In biological research, the compound is used to study enzyme inhibition and protein interactions. It is also utilized in the development of biochemical assays and as a probe for investigating cellular processes .

Medicine: It is explored for its potential to inhibit specific enzymes and pathways involved in disease processes .

Industry: In the industrial sector, tert-butyl N-[3-(N’-hydroxycarbamimidoyl)phenyl]carbamate is used in the production of specialty chemicals and materials. It is also employed in the formulation of certain coatings and adhesives .

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(N’-hydroxycarbamimidoyl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby modulating the associated biochemical pathway. This inhibition can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Key Observations :

  • Polarity and Solubility : The target compound’s hydroxycarbamimidoyl group enhances water solubility compared to lipophilic analogs like 16c, which contains a methoxy and methylpiperazine group. However, the tert-butyl group reduces solubility relative to ester-containing derivatives like 6d .
  • Stability : Carbamates (e.g., target compound) are generally more hydrolytically stable than esters (e.g., 6d), making them preferable for in vivo applications .

Biological Activity

tert-butyl N-[3-(N'-hydroxycarbamimidoyl)phenyl]carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C14H20N2O3C_{14}H_{20}N_{2}O_{3}. Its structure features a tert-butyl group attached to a phenyl ring, which is further substituted with a hydroxycarbamimidoyl moiety. This unique configuration may influence its biological interactions and therapeutic potential.

The mechanism of action for this compound primarily involves its role as an inhibitor in various biochemical pathways. The hydroxycarbamimidoyl group is hypothesized to interact with specific enzymes or receptors, potentially altering their activity.

Key Mechanisms Identified:

  • Enzyme Inhibition : The compound has been shown to inhibit certain deacetylases, such as Sirtuin 2 (Sirt2), which plays a role in cellular regulation and has implications in cancer biology .
  • Receptor Binding : It may also exhibit binding affinity towards various receptors, contributing to its pharmacological profile.

In Vitro Studies

  • Sirt2 Inhibition : In studies evaluating the compound's effect on Sirt2, it demonstrated significant inhibition with an IC50 value of approximately 3.6μM3.6\,\mu M. This suggests that the compound could be a promising lead for developing Sirt2 inhibitors with potential anticancer applications .
  • Cell Viability Assays : When tested against human cell lines, the compound exhibited selective toxicity profiles, indicating potential therapeutic windows for further development .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Research has shown that:

  • Variations in the substituents on the phenyl ring can significantly affect potency and selectivity against target enzymes.
  • The presence of the hydroxycarbamimidoyl group is critical for maintaining bioactivity, as modifications to this moiety often resulted in loss of function.

Case Studies

  • Anticancer Research : A study investigating analogs of this compound found that certain derivatives showed enhanced potency against cancer cell lines while maintaining low toxicity to normal cells. This highlights the potential for optimizing the compound for therapeutic use in oncology .
  • Antimicrobial Activity : Other investigations have explored its efficacy against bacterial strains, revealing moderate antimicrobial properties. These findings suggest that the compound could be further developed as a dual-action agent targeting both cancer and microbial infections .

Data Summary Table

Activity Type IC50 Value (µM) Selectivity Notes
Sirt2 Inhibition3.6HighPromising lead for anticancer therapy
Antimicrobial ActivityModerateVaries by strainPotential for dual therapeutic applications

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